molecular formula C11H11Br B2389203 1-(3-Bromophenyl)bicyclo[1.1.1]pentane CAS No. 1823962-27-1

1-(3-Bromophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2389203
CAS No.: 1823962-27-1
M. Wt: 223.113
InChI Key: ODBPBNBUHXZZHW-UHFFFAOYSA-N
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Description

“1-(3-Bromophenyl)bicyclo[1.1.1]pentane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core with a bromophenyl group attached . BCP is a hydrocarbon with a highly strained molecular structure consisting of three rings of four carbon atoms each .


Synthesis Analysis

The synthesis of 1,3-disubstituted BCPs, such as “this compound”, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals has also been reported .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . The structure is highly strained, which can influence its reactivity and properties .


Chemical Reactions Analysis

BCPs can undergo various chemical reactions. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters can perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .

Future Directions

The future directions in the field of BCP research include the development of more practical and scalable methods for the synthesis of BCPs . This could potentially ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Mechanism of Action

Target of Action

It is known that bicyclo[111]pentane (BCP) derivatives, which include 1-(3-Bromophenyl)bicyclo[111]pentane, are used as bioisosteres in drug molecules . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures, and to improve properties such as potency, selectivity, or pharmacokinetic profile .

Mode of Action

It is known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may interact with its targets to alter these properties, potentially enhancing the efficacy of the drug molecules it is incorporated into .

Biochemical Pathways

Given its role as a bioisostere in drug molecules, it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific drug molecule it is incorporated into .

Pharmacokinetics

It is known that bcp derivatives can improve the aqueous solubility, permeability, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that this compound may enhance the bioavailability of the drug molecules it is part of .

Result of Action

As a bioisostere in drug molecules, it is likely to contribute to the overall therapeutic effects of the drug molecules it is incorporated into .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action and stability .

Properties

IUPAC Name

1-(3-bromophenyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBPBNBUHXZZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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